3,4-Diethyl-3,4-dimethoxyhexane
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Overview
Description
3,4-Diethyl-3,4-dimethoxyhexane is an organic compound with the molecular formula C12H26O2. It belongs to the class of branched alkanes and is characterized by the presence of two ethyl groups and two methoxy groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-3,4-dimethoxyhexane can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethoxyhexane with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxy groups, allowing for nucleophilic substitution with the ethyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize side reactions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-3,4-dimethoxyhexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halides (e.g., bromine, chlorine), amines, and other nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Diethyl-3,4-dimethoxyhexane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of branched alkanes.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3,4-Diethyl-3,4-dimethoxyhexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylhexane: Similar in structure but lacks the ethyl and methoxy groups.
3,4-Diethylhexane: Similar but without the methoxy groups.
3,4-Dimethoxyhexane: Similar but without the ethyl groups.
Uniqueness
3,4-Diethyl-3,4-dimethoxyhexane is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
125379-19-3 |
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Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
3,4-diethyl-3,4-dimethoxyhexane |
InChI |
InChI=1S/C12H26O2/c1-7-11(8-2,13-5)12(9-3,10-4)14-6/h7-10H2,1-6H3 |
InChI Key |
KGFJBMIBGUJGSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(CC)(CC)OC)OC |
Origin of Product |
United States |
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